molecular formula C9H19N B14722205 2,2,4,6-Tetramethylpiperidine CAS No. 6292-82-6

2,2,4,6-Tetramethylpiperidine

Cat. No.: B14722205
CAS No.: 6292-82-6
M. Wt: 141.25 g/mol
InChI Key: NGBCPOUXXDBLMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4,6-Tetramethylpiperidine is an organic compound belonging to the class of amines. It is characterized by the presence of four methyl groups attached to a piperidine ring. This compound is known for its steric hindrance due to the bulky methyl groups, which significantly influence its chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,4,6-Tetramethylpiperidine can be synthesized through various methods. One common approach involves the conjugate addition of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . Another method includes the dehydration of tetraalkylpyridines using metal oxide catalysts .

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale reactions involving the aforementioned synthetic routes. The process often requires precise control of temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2,4,6-Tetramethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: TEMPO and other nitroxides.

    Reduction: Secondary amines.

    Substitution: Sulfenamide compounds.

Mechanism of Action

The mechanism of action of 2,2,4,6-Tetramethylpiperidine and its derivatives involves their ability to act as bases and antioxidants. For instance, TEMPO acts as a redox agent, scavenging reactive oxygen species (ROS) and modulating the activity of antioxidant enzymes such as superoxide dismutase and catalase . This activity is crucial in mitigating oxidative damage in cells and tissues.

Comparison with Similar Compounds

Uniqueness: 2,2,4,6-Tetramethylpiperidine is unique due to its specific steric hindrance, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in reactions requiring controlled reactivity and in the synthesis of specialized derivatives like TEMPO.

Properties

CAS No.

6292-82-6

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

2,2,4,6-tetramethylpiperidine

InChI

InChI=1S/C9H19N/c1-7-5-8(2)10-9(3,4)6-7/h7-8,10H,5-6H2,1-4H3

InChI Key

NGBCPOUXXDBLMT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC(C1)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.